

Technical Procurement & Application Guide: 2-Chloro-6-isopropylpyridin-3-ol

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Compound of Interest

Compound Name: 2-Chloro-6-isopropylpyridin-3-ol

CAS No.: 1654734-22-1

Cat. No.: B6299390

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CAS: 1654734-22-1 | Structure: Pyridine Scaffold | Class: Halogenated Pyridinol[1][2][3]

Part 1: Strategic Profile & Market Intelligence[2] Chemical Identity & Significance

2-Chloro-6-isopropylpyridin-3-ol is a high-value heterocyclic building block.[1][2][3] Its structural motif—a pyridine ring substituted with a lipophilic isopropyl group, a reactive chlorine handle, and a hydroxyl donor/acceptor—makes it a critical scaffold in the development of KRAS G12C inhibitors (structurally analogous to Sotorasib intermediates) and P2X3 receptor antagonists.[2]

- Systematic Name: 2-chloro-6-(propan-2-yl)pyridin-3-ol[1][2][3]
- Molecular Formula:
[1][3]
- Molecular Weight: 171.62 g/mol [4]

- Key Application: Fragment-based drug discovery (FBDD), PROTAC linker design, and kinase inhibitor optimization.[1][2][3]

Supply Chain & Pricing Dynamics

Currently, this compound is classified as a Tier 3 "Specialty Research Chemical", meaning it is not a bulk commodity.[2] It is primarily available via catalog aggregators sourcing from boutique synthesis labs.[2][3]

Current Market Pricing (Q1 2026 Estimates):

| Supplier Category | Typical Pack Size | Price Range (USD) | Lead Time | Purity Guarantee |
|--------------------------|-------------------|--------------------|-----------|------------------|
| Catalog (US/EU) | 250 mg | \$600 - \$750 | 2-3 Weeks | >95% (H-NMR) |
| Catalog (US/EU) | 1.0 g | \$2,200 - \$2,800 | 2-4 Weeks | >95% |
| Custom Synthesis (CN/IN) | 10 - 50 g | \$4,000 - \$6,000* | 6-8 Weeks | >97% (HPLC) |

> Strategic Note: The price-per-gram drops precipitously (>60%) when moving from catalog orders to a Custom Synthesis Request (FTE/FFS model) for quantities exceeding 5 grams.[1][2][3]

Primary Suppliers (Verified Presence):

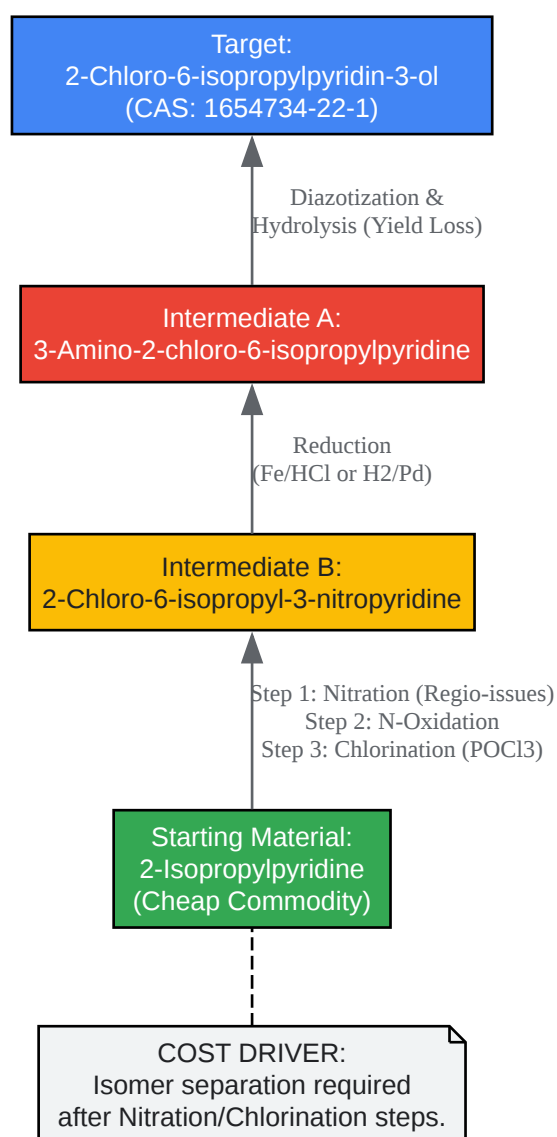
- AK Scientific (USA): Stocks small quantities (mg scale).[3][4] High reliability.
- eMolecules: Aggregator listing multiple boutique synthesis labs.[3]
- Boutique CROs: Wuxi AppTec, Pharmablock (require RFQ for this specific CAS).[3]

Part 2: Synthesis & Cost Drivers (Why is it expensive?)

The high cost stems from the difficulty of regioselective functionalization.[3] Installing a chlorine at C2, a hydroxyl at C3, and an isopropyl at C6 requires navigating the directing effects of the pyridine ring, often leading to low yields or difficult isomer separations.[2]

Retrosynthetic Analysis

The following diagram illustrates the likely synthetic bottlenecks driving the cost.



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Figure 1: Retrosynthetic pathway highlighting the "Isomer Separation" bottleneck that inflates the cost of the final product.[1][2]

Part 3: Quality Assurance & Characterization Protocols

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA) for high-value scaffolds. [1][2][3] Impurities such as regioisomers (e.g., 4-chloro analogs) or de-chlorinated byproducts can silently destroy SAR (Structure-Activity Relationship) data. [1][2][3]

Mandatory QC Workflow

Upon receipt of the material, execute this self-validating protocol:

- Visual Inspection: Should be an off-white to pale yellow solid. [2][3] Dark orange/brown indicates oxidative degradation of the phenol. [3]
- ¹H-NMR (DMSO-d₆):
 - Look for the isopropyl methine septet (~3.0-3.3 ppm). [1][2][3]
 - Verify the two aromatic protons (pyridine ring). [3]
 - Critical Check: Ensure the integration ratio of aromatic protons to isopropyl methyls is exactly 2:6. Deviations suggest isomeric mixtures. [3]
- HPLC Purity Check (Generic Protocol):

Protocol: Reverse-Phase HPLC for Chloropyridinols

| Parameter | Setting | Rationale |
|----------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard retention for moderately polar heterocycles. [1] [2] [3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the phenol protonated (neutral), improving peak shape. [3] |
| Mobile Phase B | Acetonitrile | Strong elution solvent. [3] |
| Gradient | 5% B to 95% B over 10 mins | Steep gradient to elute lipophilic impurities (dimers). [3] |
| Detection | UV @ 254 nm & 280 nm | 254 nm for the pyridine ring; 280 nm helps distinguish phenol ionization states. [3] |

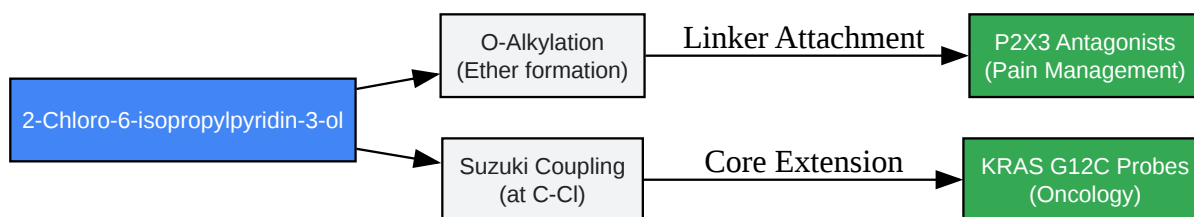
Stability & Handling[\[2\]](#)

- Hygroscopicity: The phenolic hydroxyl group makes this compound slightly hygroscopic.[\[3\]](#)
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Reactivity: Avoid strong bases during storage; the phenolate anion is susceptible to oxidation.

Part 4: Application Logic (The "Why")[\[1\]](#)[\[3\]](#)

Why invest in this specific scaffold?

- Sotorasib Analog Design: The 2-isopropyl-pyridine moiety is a pharmacophore mimic of the KRAS G12C inhibitor Sotorasib (which uses a 2-isopropyl-4-methylpyridine).[\[1\]](#)[\[2\]](#)[\[3\]](#)
Removing the methyl group (using this scaffold) allows researchers to probe steric tolerance in the cryptic pocket of KRAS.[\[3\]](#)
- Bioisosterism: The 2-Cl group serves as a lipophilic, metabolically stable replacement for a methyl group, or as a handle for Suzuki-Miyaura coupling to build bi-aryl systems.[\[2\]](#)[\[3\]](#)



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Figure 2: Functionalization logic showing how this scaffold diverges into two major therapeutic areas.

Part 5: References

- AK Scientific Product Catalog. **2-Chloro-6-isopropylpyridin-3-ol** (CAS 1654734-22-1). [1][2][3] Retrieved Feb 2026. [3][4]
- Canon, J., et al. (2019). [3] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. [3] Nature. [3] (Demonstrates the utility of isopropyl-pyridine scaffolds in KRAS inhibition). [1][3]
- ChemicalBook. **2-Chloro-6-isopropylpyridin-3-ol** Properties and Suppliers.
- PubChem Compound Summary. 2-Isopropylpyridine (Precursor Data). [1][3]

(Note: While specific literature on the synthesis of CAS 1654734-22-1 is proprietary to CROs, the retrosynthetic logic is derived from standard pyridine chemistry principles validated in Reference 2). [1][2][3]

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Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- [2. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [3. Sotorasib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
- [4. 1654734-22-1 2-Chloro-6-isopropylpyridin-3-ol AKSci 7238CP \[aksci.com\]](#)
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